Ampk-IN-2

Beschreibung

AMPK-IN-2 (CAS 1243184-62-4, InChIKey: NNMZZIPZHAKTQH-UHFFFAOYSA-N) is a small-molecule inhibitor of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While AMPK activators like metformin are widely studied for their role in treating metabolic disorders such as type 2 diabetes (T2D), AMPK inhibitors like this compound are critical tools for investigating AMPK's downstream signaling pathways and validating its therapeutic targets . Its primary application lies in preclinical research, particularly in dissecting AMPK's role in glucose metabolism, lipid synthesis, and cancer biology .

Eigenschaften

CAS-Nummer |

1243184-62-4 |

|---|---|

Molekularformel |

C17H22NO10P |

Molekulargewicht |

431.3338 |

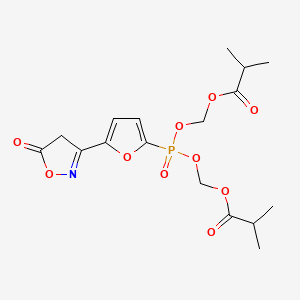

IUPAC-Name |

(((5-(5-oxo-4,5-dihydroisoxazol-3-yl)furan-2-yl)phosphoryl)bis(oxy))bis(methylene) bis(2-methylpropanoate) |

InChI |

InChI=1S/C17H22NO10P/c1-10(2)16(20)23-8-25-29(22,26-9-24-17(21)11(3)4)15-6-5-13(27-15)12-7-14(19)28-18-12/h5-6,10-11H,7-9H2,1-4H3 |

InChI-Schlüssel |

NNMZZIPZHAKTQH-UHFFFAOYSA-N |

SMILES |

CC(C)C(OCOP(C1=CC=C(C(C2)=NOC2=O)O1)(OCOC(C(C)C)=O)=O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Metformin

- Mechanism : Metformin indirectly activates AMPK by inhibiting mitochondrial complex I, elevating AMP/ATP ratios, and promoting AMPK phosphorylation. This activation suppresses hepatic gluconeogenesis and enhances skeletal muscle glucose uptake .

- Therapeutic Use : Clinically approved for T2D; improves insulin sensitivity and reduces cardiovascular risks.

- Contrast with this compound: this compound directly inhibits AMPK, blocking its downstream effects. While metformin ameliorates hyperglycemia, this compound is used to exacerbate AMPK-dependent metabolic phenotypes in experimental settings .

Thiazolidinediones (TZDs)

- Mechanism : TZDs (e.g., rosiglitazone) activate AMPK indirectly via peroxisome proliferator-activated receptor gamma (PPARγ), improving adipocyte differentiation and insulin sensitivity.

- Contrast with this compound : Unlike this compound, TZDs have pleiotropic effects beyond AMPK, including anti-inflammatory actions. This compound offers a more targeted approach to studying AMPK-specific pathways .

Comparison with Other AMPK Inhibitors

However, studies in reference a "novel AMPK inhibitor" used to validate metformin's dependency on AMPK activation. This underscores this compound's utility as a research tool, though comparative data on potency, selectivity (e.g., IC50 values for AMPK α1 vs. α2 subunits), or off-target effects are unavailable in the provided sources .

Structural and Pharmacokinetic Considerations

- Spectroscopic Validation : $^{1}\text{H}$/$^{13}\text{C}$ NMR, HRMS, and elemental analysis.

- Purity Documentation : Required for reproducibility in pharmacological studies.

In contrast, metformin and TZDs are well-characterized, with established pharmacokinetic profiles (e.g., oral bioavailability, half-life). This compound’s preclinical status necessitates further ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Research Implications and Limitations

This compound’s primary advantage lies in its specificity for AMPK inhibition, enabling precise mechanistic studies. However, the lack of publicly available comparative data with other inhibitors (e.g., dorsomorphin, Compound C) limits its contextualization. Future studies should address:

- Selectivity : Comparative kinase inhibition profiles.

- Therapeutic Potential: Role in AMPK-driven cancers or metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.